1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone
Overview
Description
1-(5-(Benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
The synthesis of derivatives of benzyloxy-nitrophenyl ethanone, such as thiosemicarbazones, has been explored for their antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. These compounds exhibit appreciable activity, indicating their potential as antibacterial agents (Parekh & Desai, 2006).
Enzymatic Resolution and Synthesis
Research into the enzymatic resolution of benzyloxy-nitrophenyl ethanone derivatives has led to the synthesis of key intermediates for pharmaceutical compounds. For instance, the synthesis of (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol represents a step towards creating more complex and pharmacologically active molecules (Ji Ya-fei, 2010).
Inhibition of 5-lipoxygenase (5-hLOX) Activity
Benzyl phenyl ketone derivatives, including those with benzyloxy-nitrophenyl groups, have been investigated for their ability to inhibit 5-hLOX, an enzyme involved in inflammation and asthma. These studies not only highlight the compounds' inhibitory effects but also suggest their potential therapeutic applications in treating inflammation-related conditions (Vásquez-Martínez et al., 2019).
Charge Density Analysis
The charge density and hydrogen bonding motifs of benzyloxy-nitrophenyl ethanone derivatives have been analyzed to understand their molecular structures better. Such studies are crucial for designing molecules with enhanced stability and desired interactions for pharmaceutical applications (Hibbs, Overgaard, & Piltz, 2003).
Synthesis of Indazoles
Benzyloxy-nitrophenyl ethanone is also used in synthesizing indazole derivatives, indicating its versatility in producing compounds with potential medicinal properties. The detailed synthesis procedure highlights the compound's role in creating pharmacologically relevant molecules (Tang Yan-feng, 2012).
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Properties
IUPAC Name |
1-(2-hydroxy-3-nitro-5-phenylmethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-10(17)13-7-12(8-14(15(13)18)16(19)20)21-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTGHNZQGWPVID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610519 | |
Record name | 1-[5-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861841-94-3 | |
Record name | 1-[5-(Benzyloxy)-2-hydroxy-3-nitrophenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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